2-acetyl-7-bromo-5-chloro-2H-indazole
Overview
Description
2-Acetyl-7-bromo-5-chloro-2H-indazole is a heterocyclic compound that is a member of the indazole family. It is a colorless, crystalline powder that is soluble in water and organic solvents. It is used in a variety of scientific research applications, including synthetic organic chemistry, medicinal chemistry, and drug development. This compound has a wide range of biochemical and physiological effects, and can be used in laboratory experiments to study these effects.
Scientific Research Applications
Indazoles, including 2-acetyl-7-bromo-5-chloro-2H-indazole, are notable for their wide range of therapeutic applications due to their structural diversity and biological activities. These compounds are of great pharmacological interest, forming the backbone of many compounds with potential therapeutic value. Indazole derivatives have been found to possess promising anticancer and anti-inflammatory activity, as well as applications in disorders involving protein kinases and neurodegeneration. The importance of the indazole scaffold in pharmacology is highlighted by its role in the development of novel therapeutic agents, showcasing a significant potential for treating various diseases through the modulation of biological and therapeutic properties (Denya, Malan, & Joubert, 2018).
Chemistry and Biology of Indazoles
The derivatives of indazoles exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antioxidants, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, antispermetogenic activities, and applications as antipsychotic drugs. This diversity in biological activities makes indazoles a significant area of interest in the development of new therapeutic agents, underscoring their versatility and potential in medicinal chemistry (Ali, Dar, Pradhan, & Farooqui, 2013).
Indazole Derivatives as Anti-tumor Agents
A noteworthy application of indazole derivatives is in the field of oncology, where these compounds have shown significant promise as anti-tumor agents. Research has focused on the development of indazole derivatives as inhibitors of various targets such as fibroblast growth factor receptor (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), proviral integration site MuLV (Pim) kinase, aurora kinases, Bcr-Abl, hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrase (CA). The structural modification of active indazole derivatives, guided by structure-activity relationships, is crucial for obtaining more potent anti-cancer leads or clinical drugs, highlighting the therapeutic potential of indazole derivatives in cancer treatment (Wan, He, Li, & Tang, 2019).
Transition-Metal-Catalyzed Synthesis of Indazoles
The synthesis of functionalized indazole derivatives via transition-metal-catalyzed C–H activation/annulation sequences represents a significant advancement in the field of organic chemistry. This methodology provides a versatile tool for constructing indazole derivatives with improved medicinal application tolerance, functional flexibility, and structural complexity. The categorization of synthetic protocols based on the metal salts used in reactions showcases the innovation in creating indazoles, offering practical guidance for researchers interested in synthesizing target indazoles with specific functionalities (Shiri, Roosta, Dehaen, & Amani, 2022).
properties
IUPAC Name |
1-(7-bromo-5-chloroindazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-4-6-2-7(11)3-8(10)9(6)12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXWUBDGKOGFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=C(C2=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-7-bromo-5-chloro-2H-indazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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